molecular formula C14H13N3O2S B2582123 2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 924194-77-4

2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid

Cat. No. B2582123
CAS RN: 924194-77-4
M. Wt: 287.34
InChI Key: CWLSHTBILLOJON-UHFFFAOYSA-N
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Description

The compound “2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid” is a heterocyclic compound with a molecular weight of 287.34 . It has a powder form and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]imidazole ring substituted with a dimethylamino group and a phenyl group . The InChI code for this compound is 1S/C14H13N3O2S/c1-16(2)14-15-10-8-11(13(18)19)20-12(10)17(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid and its derivatives are extensively studied in the field of chemical synthesis and structural analysis. Research has explored its reactions with various heterocyclic compounds, leading to the formation of products such as 4H-imidazoles. The structural configurations of these products are often confirmed using techniques like X-ray crystallography, showcasing their significance in understanding molecular structures and reactions (Mukherjee-Müller et al., 1979).

Library Generation for Chemical Compounds

The compound has been used as a starting material in various alkylation and ring closure reactions. This process is instrumental in generating a structurally diverse library of compounds. These compounds are then used for further studies and applications in different scientific fields, indicating the compound's versatility in creating a wide range of derivatives (Roman, 2013).

Synthesis of Imidazole Derivatives

The compound is utilized in synthesizing various imidazole derivatives. These derivatives are pivotal in multiple scientific fields, including medicinal chemistry and materials science. The synthesis involves various chemical processes, indicating the compound's reactivity and utility in creating biologically and industrially relevant molecules (Henkel, 2004).

Formation of Structurally Complex Molecules

Research has also delved into the reactions of the compound to form structurally complex molecules. These studies are essential in expanding the understanding of chemical reactions and molecular structures. The findings are crucial for fields like pharmaceuticals and material sciences, where complex molecules have specific applications (Nagra et al., 1985).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

2-(dimethylamino)-3-phenylthieno[2,3-d]imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-16(2)14-15-10-8-11(13(18)19)20-12(10)17(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLSHTBILLOJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1C3=CC=CC=C3)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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